5-Fluoro-4-methyl-1,3-thiazol-2-amine hydrochloride
Description
5-Fluoro-4-methyl-1,3-thiazol-2-amine hydrochloride is a halogenated thiazole derivative characterized by a fluorine substituent at position 5 and a methyl group at position 4 of the thiazole ring.
Properties
Molecular Formula |
C4H6ClFN2S |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
5-fluoro-4-methyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H5FN2S.ClH/c1-2-3(5)8-4(6)7-2;/h1H3,(H2,6,7);1H |
InChI Key |
DGBSIDBGEVRJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylthiazole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
5-Fluoro-4-methyl-1,3-thiazol-2-amine hydrochloride has shown promising antimicrobial activity against a range of pathogens. Research indicates that thiazole derivatives, including this compound, exhibit potent effects against Mycobacterium tuberculosis , with sub-micromolar minimum inhibitory concentrations (MICs) achieved in some derivatives. The mechanism involves the inhibition of specific microbial enzymes, contributing to its effectiveness against bacterial strains.
Antifungal Activity
The compound also displays significant antifungal properties. Studies have reported that thiazole derivatives possess activity against fungi such as Candida and Aspergillus species. For example, certain derivatives have demonstrated broad-spectrum antifungal activity against drug-resistant strains, suggesting potential for development as antifungal agents.
Antiviral Effects
In addition to its antimicrobial and antifungal activities, this compound has been investigated for its antiviral properties. Some studies suggest that these compounds can inhibit viral replication through interaction with viral enzymes or receptors .
Anticancer Activity
Recent research has highlighted the compound's anticancer potential. Substituted thiazole derivatives have been shown to target specific cancer cell lines effectively. For instance, a study demonstrated that thiazole derivatives exhibit potent anticancer activity against primary chronic lymphocytic leukemia cells with a therapeutic window significantly higher than that of normal cells .
Agricultural Applications
This compound is also being explored for its potential use in agriculture as a pesticide or herbicide. Its structural characteristics allow it to interact with biological systems in pests and pathogens, leading to their inhibition or death. The compound's effectiveness against various agricultural pests can be attributed to its ability to disrupt essential biochemical pathways .
Materials Science
In materials science, thiazole derivatives are being studied for their utility in developing new materials with unique properties. The incorporation of this compound into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. These advancements could lead to innovative applications in coatings and composites .
Table 2: Agricultural Efficacy
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Halogen Effects: Replacement of fluorine with chlorine (e.g., 5-Cl vs.
Substituent Complexity : Bulkier substituents (e.g., benzyl groups) enhance receptor binding specificity but reduce synthetic accessibility .
Commercial Availability : 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine HCl is widely supplied globally, indicating industrial relevance .
CRF1 Receptor Antagonism
Thiazol-2-amine derivatives like SSR125543A demonstrate high affinity for CRF1 receptors (Ki < 10 nM), with efficacy in rodent models of anxiety and depression . While 5-Fluoro-4-methyl-1,3-thiazol-2-amine HCl lacks direct activity data, its structural simplicity may offer advantages in metabolic stability compared to bulkier analogs .
Purity and Stability
Purity levels for thiazol-2-amine hydrochlorides typically exceed 95% (e.g., CAS 1217983-12-4, ). Fluorine’s electron-withdrawing nature may enhance stability against oxidative degradation compared to chlorine-substituted analogs .
Biological Activity
5-Fluoro-4-methyl-1,3-thiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a thiazole ring with a fluorine atom and a methyl group at specific positions. The presence of the fluorine atom enhances the compound's stability and binding affinity to biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₅H₆ClFN₂S |
| Molecular Weight | 188.63 g/mol |
| Solubility | High solubility in polar solvents due to hydrochloride form |
| Toxicity | Classified as Acute Tox. 3 Oral |
The mechanism by which 5-Fluoro-4-methyl-1,3-thiazol-2-amine exerts its biological effects primarily involves its interaction with specific enzymes and receptors. The fluorine atom contributes to increased lipophilicity and binding affinity, allowing the compound to effectively inhibit enzyme activity by occupying active or allosteric sites on target proteins.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's efficacy is often compared against standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 31.25 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
This data suggests that the compound is effective against common pathogens, making it a candidate for further development as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The compound's MIC values indicate significant potential for treating fungal infections.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 24 µg/mL |
| Aspergillus niger | 32 µg/mL |
These findings highlight the versatility of this compound in combating various microbial infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. In vitro studies have demonstrated that it can significantly reduce tumor cell proliferation.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 µM |
| HeLa (cervical cancer) | 10 µM |
The results indicate that the compound may serve as a potential therapeutic agent in oncology by selectively targeting cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Fluorine Substitution : Enhances lipophilicity and binding affinity.
- Methyl Group : Contributes to increased activity against cancer cells.
- Thiazole Ring : Essential for cytotoxic activity across various biological targets.
Comparative studies with similar compounds reveal that variations in substitution can lead to significant differences in biological potency and selectivity .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on AMPA Receptors : Research indicated that thiazole derivatives modulate AMPA receptor activity, with some derivatives showing substantial effects on receptor kinetics and cytotoxicity against cancer cell lines .
- Antimicrobial Efficacy : A study highlighted the effectiveness of thiazole derivatives against resistant bacterial strains, showcasing the potential of these compounds in developing new antibiotics .
Q & A
Basic: What synthetic strategies are recommended for preparing 5-Fluoro-4-methyl-1,3-thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis of thiazol-2-amine derivatives typically involves cyclocondensation reactions. For example, 2-aminothiazole scaffolds are synthesized via Hantzsch thiazole synthesis, where thiourea reacts with α-haloketones or α-haloaldehydes under acidic conditions . To introduce the 5-fluoro and 4-methyl substituents, fluorinated precursors (e.g., 5-fluoro-4-methyl-thiazole intermediates) must be used. Optimization includes:
- Reagent Ratios: A 1.1:1 molar ratio of aldehyde to thiourea derivatives improves yield .
- Catalysis: Acetic acid as a solvent and catalyst enhances cyclization efficiency .
- Purity Control: Post-synthesis purification via recrystallization or column chromatography (using solvents like ethyl acetate/hexane) ensures ≥95% purity, as validated by HPLC .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C5, methyl at C4) and amine proton integration .
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., Mol. Wt. 211.71 for C₄H₅ClFN₂S·HCl) validates molecular formula .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and detects byproducts .
- Elemental Analysis: Matches calculated vs. experimental C, H, N, S, and Cl content to confirm stoichiometry .
Advanced: How does fluorination at the 5-position influence biological activity compared to chloro or methyl analogs?
Answer:
Fluorine’s electronegativity and small atomic radius enhance binding affinity to target receptors. For example:
- CRF1 Receptor Antagonism: In SSR125543A (a chloro/methoxy analog), fluorine substitution could improve blood-brain barrier penetration due to increased lipophilicity, as seen in CRF1 antagonists with nanomolar affinity (pKᵢ ~8.73) .
- mGluR5 Selectivity: Fluorine may reduce off-target effects compared to bulkier substituents, as observed in mGluR5 antagonists effective in fragile X syndrome models .
- Methodological Validation: Competitive binding assays (e.g., radioligand displacement using [³H]CP-376395 for mGluR5) quantify affinity changes .
Advanced: What in vivo models are suitable for evaluating this compound’s neuropharmacological effects?
Answer:
- Stress Response Models: Restraint stress in rats (plasma ACTH/corticosterone levels) tests CRF1 antagonism .
- Neurological Disorders:
- Behavioral Assays: CRF-induced forepaw treading in gerbils quantifies anxiolytic effects .
- Pharmacokinetics: Brain penetration is measured via ex vivo receptor occupancy assays .
Advanced: How can researchers resolve discrepancies between in vitro and in vivo activity data?
Answer:
- Metabolic Stability: Perform liver microsome assays to identify rapid metabolism (e.g., cytochrome P450-mediated degradation) .
- Dose-Response Correlation: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to align plasma exposure (AUC, Cmax) with receptor occupancy .
- Species Differences: Compare rodent vs. human receptor isoforms (e.g., CRF1 receptor polymorphisms) using transfected cell lines .
- Statistical Methods: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of in vivo vs. in vitro EC₅₀/IC₅₀ values .
Advanced: What strategies mitigate challenges in fluorinated thiazole synthesis, such as low yields or side reactions?
Answer:
- Precursor Design: Use fluorinated α-bromoketones (e.g., 5-fluoro-4-methyl-2-bromoacetophenone) to minimize halogen scrambling .
- Temperature Control: Reflux in acetic acid at 110–120°C optimizes cyclization while avoiding decomposition .
- Byproduct Management: Add molecular sieves to absorb HBr/HCl, improving reaction homogeneity .
- Scale-Up: Pilot continuous-flow reactors enhance reproducibility for multi-gram synthesis .
Basic: What are the storage and handling protocols for this compound to ensure stability?
Answer:
- Storage: -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis .
- Solubility: DMSO or ethanol (10–50 mM stock solutions) avoids precipitation in biological assays .
- Safety: Use fume hoods and nitrile gloves; hydrochloride salts may release HCl vapor upon degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
